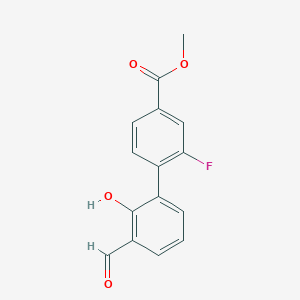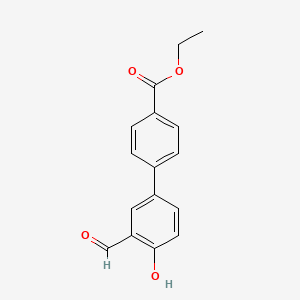![molecular formula C16H15NO3 B6378716 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261944-99-3](/img/structure/B6378716.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% (5-DACFP) is a chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 99-101°C and a solubility in water of 0.1 g/100 mL. 5-DACFP has been used in the synthesis of a range of biologically active compounds, including antibiotics and anti-cancer drugs. It is also used in the synthesis of heterocyclic compounds, such as quinolines and pyridines. In addition, it has been used in the synthesis of polymers and other materials.
科学研究应用
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a range of biologically active compounds, including antibiotics and anti-cancer drugs. It is also used in the synthesis of heterocyclic compounds, such as quinolines and pyridines. In addition, it has been used in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is not well understood. However, it is known that the compound is an aromatic amine, and it is believed that this property may be responsible for its biological activity. In particular, the amine group is thought to interact with the active sites of proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% are not well understood. However, it is known that the compound is an aromatic amine, and it is believed that this property may be responsible for its biological activity. In particular, the amine group is thought to interact with the active sites of proteins, leading to changes in their structure and function.
实验室实验的优点和局限性
The main advantage of using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% in lab experiments is its relatively low cost and easy availability. In addition, the compound is relatively stable and does not require special storage conditions. However, the compound is not water soluble, and so it may be difficult to use in aqueous solutions. Furthermore, the compound is not biodegradable and so it should be disposed of responsibly.
未来方向
There are numerous potential future directions for research involving 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%. These include further investigation into the compound’s mechanism of action, as well as its potential therapeutic applications. Additionally, research into the compound’s potential toxicity and environmental effects could be beneficial. Other potential research directions include the synthesis of new compounds based on the structure of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%, as well as the development of new methods for the synthesis and purification of the compound.
合成方法
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is synthesized using a three-step process. The first step involves the reaction of 4-nitrobenzaldehyde with N,N-dimethylformamide in the presence of a base, such as sodium hydroxide. This reaction yields 4-nitro-N,N-dimethylbenzaldehyde. The second step involves the reaction of 4-nitro-N,N-dimethylbenzaldehyde with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction yields 5-[4-(N,N-dimethylaminocarbonyl)phenyl]-2-formylphenol. The third step involves the purification of the crude product by recrystallization.
属性
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)16(20)12-5-3-11(4-6-12)13-7-8-14(10-18)15(19)9-13/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQVNHIQCJVURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685293 |
Source


|
| Record name | 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol | |
CAS RN |
1261944-99-3 |
Source


|
| Record name | 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


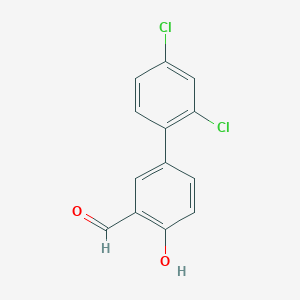



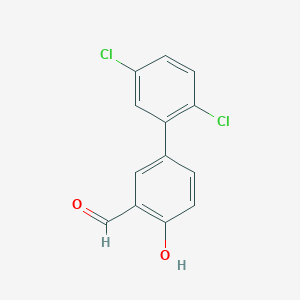
![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)
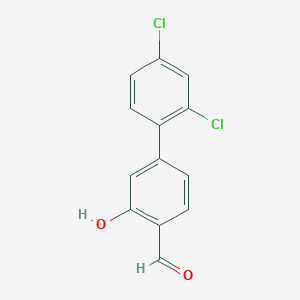
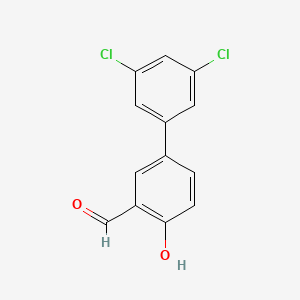
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378679.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)
